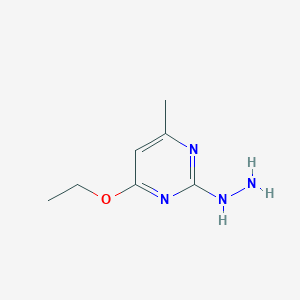

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Description

Properties

IUPAC Name |

(4-ethoxy-6-methylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-12-6-4-5(2)9-7(10-6)11-8/h4H,3,8H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBFVPJVRPLRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide on Synthesis, Properties, and Pharmaceutical Applications

Executive Summary

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) is a highly versatile, multi-functionalized heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Characterized by an electron-deficient pyrimidine core substituted with an ethoxy group, a methyl group, and a highly reactive hydrazinyl moiety, this compound serves as a critical intermediate for synthesizing complex fused bicyclic systems.

In modern pharmaceutical development, the hydrazinyl group acts as a primary anchor for cyclization reactions, enabling the construction of pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. These privileged scaffolds are ubiquitous in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) therapeutics (1)[1]. This whitepaper details the physicochemical profile, mechanistic synthesis, and downstream experimental protocols associated with this vital intermediate.

Physicochemical Profile

Understanding the fundamental properties of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is essential for optimizing reaction conditions and ensuring proper storage. The presence of the hydrazine group makes the molecule susceptible to oxidation, necessitating specific handling protocols (2)[2].

| Property | Value |

| Chemical Name | 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine |

| CAS Registry Number | 89852-51-7 |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol |

| SMILES | CC1=CC(OCC)=NC(NN)=N1 |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer under -20°C |

| Appearance | Solid (typically off-white to pale yellow) |

Data aggregated from authoritative chemical vendor databases (3)[3] and (2)[2].

Mechanistic Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The standard industrial and laboratory synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction typically utilizes 2-chloro-4-ethoxy-6-methylpyrimidine as the electrophile and hydrazine hydrate as the nucleophile (4)[4].

Causality & Mechanistic Logic

-

Electrophilicity of the Core: The two endocyclic nitrogen atoms of the pyrimidine ring exert a strong electron-withdrawing inductive effect, rendering the C2 and C4 positions highly electrophilic.

-

Regioselectivity: The ethoxy group at C4 acts as an electron-donating group via resonance (+R effect), which slightly deactivates the C4 position relative to C2. Consequently, the chloride at C2 is selectively displaced by the incoming nucleophile.

-

Meisenheimer Complex Formation: The primary amine of hydrazine attacks the C2 carbon, forming a negatively charged, resonance-stabilized intermediate (Meisenheimer complex). Subsequent rearomatization expels the chloride ion as a leaving group.

Fig 1: SNAr mechanism for 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine synthesis.

Experimental Protocol: SNAr Synthesis Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating in-process controls and causal explanations for reagent selection (4)[4].

Materials

-

Substrate: 2-Chloro-4-ethoxy-6-methylpyrimidine (1.0 eq, 10 mmol)

-

Nucleophile/Base: Hydrazine hydrate (80% aqueous solution) (3.0 - 5.0 eq)

-

Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology

-

Reaction Assembly: Dissolve 10 mmol of 2-chloro-4-ethoxy-6-methylpyrimidine in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: Ethanol is a polar protic solvent that stabilizes the transition state (Meisenheimer complex) through hydrogen bonding, thereby accelerating the SNAr reaction.

-

-

Nucleophile Addition: Add hydrazine hydrate (30-50 mmol) dropwise to the stirring solution at room temperature.

-

Causality: An excess of hydrazine is critical. It acts as both the nucleophile and the acid scavenger. By neutralizing the generated HCl, it prevents the protonation of unreacted hydrazine, which would otherwise stall the reaction.

-

-

Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 4 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Ethyl Acetate/Hexane).

-

Self-Validation: The product contains a polar primary amine, resulting in a significantly lower Rf value compared to the starting material. The disappearance of the high- Rf spot confirms reaction completion.

-

-

Workup & Isolation: Cool the reaction mixture to 0°C. Concentrate the solvent under reduced pressure to half its volume, then pour the mixture into ice-cold distilled water (50 mL). The product will precipitate as an off-white solid.

-

Purification: Filter the precipitate under vacuum, wash with cold water to remove residual hydrazine hydrochloride salts, and dry under a high vacuum. Verify purity via LC-MS (Expected [M+H]+ at m/z 169.2).

Downstream Applications: Fused Bicyclic Scaffolds

The primary utility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine lies in its ability to undergo cyclocondensation reactions. The bis-nucleophilic nature of the hydrazine moiety allows it to react with various bis-electrophiles to form fused heterocyclic systems, which are heavily patented in oncology and immunology (5)[5], (6)[6].

Fig 2: Cyclization pathways forming bioactive fused pyrimidine scaffolds.

Protocol: Knorr-Type Cyclization to Pyrazolo[1,5-a]pyrimidine

To synthesize pyrazolo[1,5-a]pyrimidine derivatives, the hydrazinylpyrimidine is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) (5)[5].

-

Condensation: Dissolve 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (1.0 eq) and acetylacetone (1.2 eq) in glacial acetic acid.

-

Causality: Acetic acid acts as both the solvent and an acid catalyst, activating the carbonyl groups of acetylacetone for nucleophilic attack.

-

-

Cyclization: Heat the mixture to 80°C for 3 hours. The terminal NH2 of the hydrazine attacks one carbonyl, forming an intermediate hydrazone. The secondary amine ( NH ) then attacks the second carbonyl, driving the dehydration and ring closure.

-

Validation: Pour into crushed ice and neutralize with aqueous ammonia. Filter the resulting solid. Confirm the disappearance of the NH and NH2 stretching bands (typically 3200–3400 cm⁻¹) via FT-IR spectroscopy.

Safety & Handling Precautions

Hydrazine derivatives possess inherent toxicity and instability.

-

Toxicity: 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is a suspected mutagen and skin/respiratory irritant. All handling must occur within a Class II biological safety cabinet or a certified chemical fume hood.

-

Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent oxidative degradation into the corresponding azo compounds or spontaneous dimerization (2)[2].

References

- Sigma-Aldrich. "CAS 89852-51-7 | 4-ethoxy-2-hydrazinyl-6-methylpyrimidine." MilliporeSigma.

- BLD Pharm. "89852-51-7 | 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine." BLD Pharm Database.

- MDPI. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.

- Benchchem. "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines." Benchchem Tech Support.

- IJIRT. "Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives." International Journal of Innovative Research in Technology.

- PubMed / NIH. "Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives." Chemistry Central Journal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 89852-51-7|4-Ethoxy-2-hydrazinyl-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 3. CAS 89852-51-7 | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijirt.org [ijirt.org]

- 6. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Mechanistic Evaluation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

In the landscape of heterocyclic chemistry, the pyrimidine scaffold stands as a privileged structure for pharmaceutical and agrochemical development. Specifically, 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS 89852-51-7) is a highly versatile building block. The hydrazine moiety provides a reactive handle for the synthesis of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines and triazolopyrimidines), which are frequently evaluated as kinase inhibitors, cytoprotective antiulcer agents, and advanced herbicides .

As a Senior Application Scientist, I have designed this guide to move beyond standard empirical recipes. Here, we will dissect the synthesis of this compound through the lens of mechanistic causality, focusing on the regioselective control of nucleophilic aromatic substitution (SNAr) and providing a self-validating experimental protocol to ensure high-fidelity scale-up.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 4-ethoxy-2-hydrazinyl-6-methylpyrimidine is achieved via a two-step SNAr sequence starting from the commercially available 2,4-dichloro-6-methylpyrimidine . The success of this route hinges entirely on exploiting the electronic asymmetry of the pyrimidine ring.

Fig 1. Two-step regioselective synthesis workflow of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

The Regioselectivity Conundrum

When 2,4-dichloro-6-methylpyrimidine is exposed to sodium ethoxide, two electrophilic centers (C2 and C4) compete for the nucleophile. Empirical data and crystallographic studies confirm that the C4-position is significantly more reactive than the C2-position .

Causality: The SNAr reaction proceeds via a Meisenheimer intermediate. When the ethoxide attacks C4, the resulting negative charge is delocalized and stabilized by both the para-nitrogen (N1) and the ortho-nitrogen (N3). Conversely, attack at C2 yields an intermediate stabilized only by the two ortho-nitrogens. The superior thermodynamic stability of the C4-Meisenheimer complex dictates the regioselective formation of 2-chloro-4-ethoxy-6-methylpyrimidine.

Fig 2. Mechanistic divergence in the SNAr of 2,4-dichloro-6-methylpyrimidine with alkoxides.

Step-by-Step Experimental Protocols

The following protocols are engineered as self-validating systems. By observing specific physical and chromatographic changes, the chemist can confirm reaction fidelity in real-time without immediate reliance on NMR spectroscopy.

Step 1: Synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine

Objective: Regioselective mono-alkoxylation at the C4 position.

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

-

Charge: Dissolve 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) in absolute ethanol (100 mL). Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Causality: Strict temperature control at 0 °C is mandatory. Ambient temperatures provide enough thermal energy to overcome the activation barrier for the second substitution, leading to the unwanted 2,4-diethoxy-6-methylpyrimidine byproduct.

-

-

Addition: Load the addition funnel with Sodium ethoxide solution (21 wt% in ethanol, 24.0 mL, ~64.4 mmol, 1.05 eq). Add this solution dropwise over 30–45 minutes.

-

Causality: Dropwise addition ensures the nucleophile remains the limiting reagent in the local microenvironment, maximizing C4 selectivity.

-

-

Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation (TLC): Spot the reaction mixture against the starting material using Hexane:Ethyl Acetate (4:1) as the eluent. The starting material ( Rf ~0.6) should be absent, replaced by a new UV-active spot ( Rf ~0.4). A baseline spot indicates over-substitution.

-

Workup: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Partition the residue between Dichloromethane (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate as a pale yellow oil/solid.

Step 2: Synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Objective: Displacement of the deactivated C2-chlorine with hydrazine.

-

Reactor Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charge: Dissolve the crude 2-chloro-4-ethoxy-6-methylpyrimidine (approx. 8.0 g, 46.3 mmol) in absolute ethanol (80 mL).

-

Addition: Add Hydrazine monohydrate (NH₂NH₂·H₂O, 64% hydrazine, 11.2 mL, ~231 mmol, 5.0 eq) in one portion.

-

Causality: Why a 5-fold excess? The newly installed ethoxy group donates electron density into the pyrimidine ring via resonance, severely deactivating the C2-chlorine toward SNAr. The excess hydrazine acts as the nucleophile, the acid scavenger (for the generated HCl), and critically, prevents the newly formed 2-hydrazinyl product from attacking unreacted starting material, which would form a symmetric bis(pyrimidin-2-yl)hydrazine dimer.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 4 to 6 hours.

-

Self-Validation (Phase Change & TLC): The reaction mixture will become a clear, homogeneous solution at reflux. TLC (Dichloromethane:Methanol 9:1) will show the consumption of the intermediate ( Rf ~0.8) and the appearance of a highly polar product spot ( Rf ~0.2). Upon completion, removing the heat and cooling the flask to 0 °C will induce spontaneous crystallization of the product.

-

Workup: Filter the precipitated solid through a Büchner funnel. Wash the filter cake with ice-cold ethanol (20 mL) followed by ice-cold water (20 mL) to dissolve and remove any residual hydrazine hydrochloride salts. Dry the solid under high vacuum to afford the final product.

Quantitative Data & Physicochemical Properties

The table below summarizes the critical quantitative metrics and physicochemical properties of the workflow components to aid in stoichiometric calculations and analytical validation.

| Compound Name | Role | CAS Number | Molecular Weight | Physical State | Typical Yield |

| 2,4-Dichloro-6-methylpyrimidine | Starting Material | 5424-21-5 | 163.00 g/mol | White Solid | N/A |

| Sodium Ethoxide | Nucleophile / Base | 141-52-6 | 68.05 g/mol | Solution (21% in EtOH) | N/A |

| 2-Chloro-4-ethoxy-6-methylpyrimidine | Intermediate | 37482-64-7 | 172.61 g/mol | Pale Yellow Oil/Solid | 75–85% |

| Hydrazine Monohydrate | Nucleophile | 7803-57-8 | 50.06 g/mol | Colorless Liquid | N/A |

| 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine | Final Product | 89852-51-7 | 168.20 g/mol | Crystalline Solid | 80–90% |

References

- ChemicalBook. "2-Chloro-4-ethoxy-6-methyl-pyrimidine | 37482-64-7". ChemicalBook.

- Aaron Chemicals. "7749-48-6 | MFCD02685668 | 4-Ethoxy-6-methylpyrimidin-2-amine". Aaron Chemicals.

- BenchChem. "2,4-Dichloro-5-methoxypyrimidine | 19646-07-2". BenchChem Technical Guides.

- ResearchGate. "Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia". ResearchGate.

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the structural elucidation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted pyrimidine, its precise structural characterization is paramount for ensuring purity, predicting reactivity, and understanding its potential as a scaffold in drug design. This document moves beyond a simple listing of techniques, offering a logical, field-tested workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance. Each section explains the causality behind the experimental choices and details the self-validating nature of a multi-pronged analytical approach. While experimental data for this specific molecule is not widely published, this guide synthesizes established principles from closely related analogues to present a robust and predictive strategy for its definitive characterization.

Foundational Analysis: Confirming Molecular Identity

The initial step in the characterization of any novel or synthesized compound is the confirmation of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that serves as the foundation for all subsequent structural analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We select Electrospray Ionization (ESI) as the ionization method due to its soft nature, which is ideal for preserving the integrity of the molecule and primarily generating the protonated molecular ion [M+H]⁺. This minimizes complex fragmentation in the initial analysis, providing a clear and accurate molecular weight.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Identify the monoisotopic mass of the most abundant peak, corresponding to the [M+H]⁺ ion. Compare this experimental mass to the theoretical exact mass calculated for the proposed formula, C₈H₁₄N₄O.

Trustworthiness through Self-Validation: The power of HRMS lies in its precision. An observed mass that matches the theoretical mass to within 5 ppm provides extremely high confidence in the elemental composition. Furthermore, the observed isotopic pattern should closely match the theoretical pattern for a molecule containing eight carbons and four nitrogens.

Table 1: Predicted HRMS Data for C₈H₁₄N₄O

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₈H₁₄N₄O | - |

| Molecular Weight | 182.23 g/mol | - |

| Exact Mass of [M+H]⁺ | 183.1240 | Observed m/z within ± 0.0009 |

Fragmentation Pathway Analysis (MS/MS)

Understanding the fragmentation pattern provides crucial information about the compound's substructures. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can propose a fragmentation pathway that validates the connectivity of the ethoxy, methyl, and hydrazinyl groups. The fragmentation of pyrimidines is often dictated by the substituents and the stability of the heterocyclic ring.[1][2]

dot

Caption: Proposed MS/MS fragmentation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the ethoxy, hydrazinyl, and pyrimidine moieties.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Instrument: A standard FTIR spectrometer.

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Acquisition: Co-add a minimum of 16 scans to ensure a high signal-to-noise ratio.

Authoritative Grounding: The vibrational frequencies of pyrimidine derivatives are well-documented.[3][4] The N-H stretching vibrations of the hydrazinyl group are expected in the 3100-3400 cm⁻¹ region.[3] C-H stretches from the ethoxy and methyl groups will appear around 2850–2950 cm⁻¹, while the aromatic C=C and C=N stretches of the pyrimidine ring are characteristic in the 1450–1600 cm⁻¹ region.[3]

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3400 - 3200 | N-H Stretch | Hydrazinyl (-NHNH₂) | [3][5] |

| 2980 - 2850 | C-H Stretch | Ethoxy (-OCH₂CH₃), Methyl (-CH₃) | [6] |

| ~1620 | N-H Bend | Hydrazinyl (-NHNH₂) | [7] |

| 1600 - 1550 | C=N Stretch | Pyrimidine Ring | [3] |

| 1500 - 1450 | C=C Stretch | Pyrimidine Ring | [3] |

| ~1250 | C-O Stretch | Aryl Ether (Ethoxy) | [6] |

Definitive Structural Connectivity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments provides an unambiguous map of the molecular structure.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected because it effectively dissolves a wide range of polar organic compounds and, importantly, its hygroscopic nature allows for the observation of exchangeable protons (N-H), which are crucial for identifying the hydrazinyl group.[8]

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum to identify all unique proton environments.

-

¹³C NMR: Standard carbon spectrum to identify all unique carbon environments.

-

COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are predicted based on the electronic environment of each nucleus, drawing comparisons from structurally similar pyrimidine derivatives.[8][9][10]

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Group | Atom | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| Ethoxy | -OCH₂CH₃ | ~1.3 | Triplet | 3H | ~14 |

| Ethoxy | -OCH₂ CH₃ | ~4.3 | Quartet | 2H | ~62 |

| Methyl | -CH₃ | ~2.2 | Singlet | 3H | ~23 |

| Pyrimidine | C₅-H | ~6.0 | Singlet | 1H | ~105 |

| Hydrazinyl | -NHNH₂ | ~4.5-8.0 | Broad Singlets | 3H (2+1) | - |

| Pyrimidine | C₂ | - | - | - | ~165 |

| Pyrimidine | C₄ | - | - | - | ~170 |

| Pyrimidine | C₆ | - | - | - | ~168 |

Elucidation Workflow using 2D NMR

The true power of NMR comes from correlating the 1D data to build the molecular framework.

dot

Caption: Logical workflow for NMR-based structural confirmation.

-

COSY Confirms the Ethoxy Group: A clear cross-peak between the triplet at ~1.3 ppm and the quartet at ~4.3 ppm would definitively prove the -CH₂CH₃ spin system.

-

HSQC Links Protons to Carbons: This experiment would show a correlation between the proton signal at ~1.3 ppm and the carbon signal at ~14 ppm, and another between ~4.3 ppm and ~62 ppm, assigning these to the ethoxy group. Similarly, it would link the methyl protons (~2.2 ppm) to their carbon (~23 ppm) and the pyrimidine proton (~6.0 ppm) to its carbon (~105 ppm).

-

Absence of Correlations: The lack of COSY correlations for the methyl and pyrimidine protons confirms they are isolated spin systems, consistent with the proposed structure.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is achieved through a systematic and multi-faceted analytical approach. Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous structural assignment.

-

HRMS confirms the correct elemental composition.

-

FTIR verifies the presence of all key functional groups.

-

¹H and ¹³C NMR provide the exact number and type of proton and carbon environments.

-

2D NMR definitively establishes the connectivity between these atoms, leaving no ambiguity.

This rigorous workflow ensures the highest degree of scientific integrity, providing the trustworthy and authoritative data required for publication, patent filing, and further development in medicinal chemistry programs.

References

- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.

- Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical and Chemical Sciences.

- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.

- de Souza, V. R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 919-928.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Abdel-Wahab, B. F., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 30-41.

- Shkurko, O. P., & Mamaev, V. P. (1985). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 21(7), 794-798.

- Kokko, J. P., Goldstein, J. H., & Mandell, L. (1961). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 83(13), 2909-2911.

- ResearchGate. (n.d.). ¹H-NMR spectrum of para-substituted pyrimidine ER-6.

- S. G. Almarhoon, et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.

- Rodrigues, L. M., et al. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Molecules, 14(1), 216-231.

- Wang, Y., et al. (2022). (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. Molecules, 27(22), 8000.

- Sigma-Aldrich. (n.d.). 4-ethoxy-2-hydrazinyl-6-methylpyrimidine. MilliporeSigma.

- BenchChem. (2025). A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis. BenchChem.

- Radchenko, E. D., et al. (1986).

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: A Technical Overview. BenchChem.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

- Hussain, A., et al. (2015). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one.

- Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-26.

- Al-Ghorbani, M., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(2), 425-442.

- Wang, X., et al. (2018). Synthesis and Evaluation of the Antitumor Activity of Highly Functionalised Pyridin-2-ones and Pyrimidin-4-ones. Molecules, 23(11), 2795.

- Patel, D. R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 59B(1), 79-92.

- BLDpharm. (n.d.). 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine. BLDpharm.

- Kiselev, V. G., et al. (2021).

- ResearchGate. (2015). (PDF) Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one.

- Khairullina, V. R., et al. (2023). Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Molecules, 28(16), 6010.

- Yathirajan, H. S., et al. (2016). Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 72(Pt 10), 1461–1464.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ukm.my [ukm.my]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Characterization of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Technical Guide

Executive Summary

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) is a highly versatile, polysubstituted heterocyclic building block[1]. Featuring a nucleophilic hydrazinyl moiety, an electron-donating ethoxy group, and a methyl substituent, this compound is a critical intermediate in the synthesis of fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are prevalent in kinase inhibitors and antidiabetic agents[2].

Because the pyrimidine ring's electron density is highly sensitive to its substituents, rigorous spectroscopic characterization is essential to confirm structural integrity before downstream synthesis. This whitepaper provides an in-depth analysis of the spectroscopic data (NMR, LC-MS, FT-IR) for this compound, emphasizing the mechanistic causality behind the observed data and outlining self-validating experimental protocols.

Physicochemical Profile

Before spectroscopic analysis, it is critical to establish the baseline physicochemical properties of the compound to inform solvent selection and ionization parameters.

Table 1: Physicochemical Properties

| Property | Value | Structural Significance |

| Chemical Name | 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine | Defines the substitution pattern on the pyrimidine core. |

| CAS Number | 89852-51-7 | Unique registry identifier[1]. |

| Molecular Formula | C₇H₁₂N₄O | Guides exact mass calculations for MS. |

| Molecular Weight | 168.20 g/mol | Target mass for low-resolution MS. |

| Hydrogen Bond Donors | 3 (from -NHNH₂) | Influences solvent interactions (e.g., DMSO-d₆ vs. CDCl₃). |

| Hydrogen Bond Acceptors | 5 (N, O atoms) | Enhances solubility in polar aprotic solvents. |

Mechanistic Spectroscopic Analysis

¹H NMR Spectroscopy: Resonance and Shielding Effects

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms[3]. However, in 4-ethoxy-2-hydrazinyl-6-methylpyrimidine, the electron-donating ethoxy (-OCH₂CH₃) and hydrazinyl (-NHNH₂) groups exert a strong positive mesomeric (+M) effect. This resonance donates electron density into the ring, significantly shielding the C5 position. Consequently, the C5 proton appears unusually upfield compared to unsubstituted pyrimidine[4].

Data referenced against standard [4].

Table 2: ¹H NMR Assignments (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |

| 8.10 - 8.30 | Broad singlet (br s) | 1H | -NH - (Hydrazine) | Deshielded due to direct attachment to the electron-withdrawing C2 of the pyrimidine ring. Exchangeable with D₂O. |

| 5.85 - 6.05 | Singlet (s) | 1H | C5-H (Ring) | Highly shielded by the ortho/para +M resonance effects of the C4-ethoxy and C2-hydrazinyl groups. |

| 4.25 - 4.40 | Quartet (q) | 2H | -OCH₂ - (Ethoxy) | Deshielded by the adjacent electronegative oxygen atom; splits into a quartet due to coupling with the adjacent methyl group (J ≈ 7.0 Hz)[5]. |

| 4.10 - 4.30 | Broad singlet (br s) | 2H | -NH₂ (Hydrazine) | Typical primary amine shift. The terminal –NH₂ is highly nucleophilic due to reduced resonance delocalization with the ring[6]. Exchangeable with D₂O. |

| 2.15 - 2.30 | Singlet (s) | 3H | C6-CH₃ | Benzylic-like methyl attached to a heteroaromatic ring. |

| 1.25 - 1.35 | Triplet (t) | 3H | -CH₃ (Ethoxy) | Aliphatic methyl, shielded, coupled to the adjacent methylene group (J ≈ 7.0 Hz)[5]. |

¹³C NMR Spectroscopy: Electronegativity and Deshielding

Carbon chemical shifts in pyrimidines are dictated by the proximity to electronegative heteroatoms[7]. The C2, C4, and C6 carbons are highly deshielded, while C5 remains shielded due to resonance.

Table 3: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Position | Causality / Mechanistic Rationale |

| ~169.0 | C4 (Ring) | Most deshielded carbon; directly bonded to the electronegative ethoxy oxygen and adjacent to a ring nitrogen. |

| ~166.0 | C6 (Ring) | Deshielded by the ring nitrogen, though slightly mitigated by the +I effect of the attached methyl group. |

| ~163.0 | C2 (Ring) | Deshielded by two adjacent ring nitrogens and the exocyclic hydrazine nitrogen. |

| ~95.0 - 98.0 | C5 (Ring) | Strongly shielded due to the concentrated electron density from the +M effects of C4-O and C2-N. |

| ~61.5 | -OC H₂- (Ethoxy) | Deshielded aliphatic carbon adjacent to oxygen. |

| ~23.5 | C6-C H₃ | Standard shift for a methyl carbon attached to an electron-deficient heterocycle. |

| ~14.5 | -C H₃ (Ethoxy) | Terminal aliphatic carbon, furthest from electronegative elements. |

Mass Spectrometry (LC-MS) & FT-IR

-

LC-MS (ESI+) : The molecule readily accepts a proton at the most basic nitrogen (the terminal hydrazine nitrogen)[6]. The spectrum yields a dominant [M+H]⁺ peak at m/z 169.1 . Secondary fragmentation often shows a loss of the ethoxy radical or ammonia, yielding minor peaks at m/z 123 or 152.

-

FT-IR : Key vibrational modes include 3300–3100 cm⁻¹ (N-H stretching of the hydrazine group), 2980–2850 cm⁻¹ (aliphatic C-H stretching), 1610–1580 cm⁻¹ (C=N ring stretching), and 1240 cm⁻¹ (C-O-C asymmetric stretching of the ether linkage).

Standardized Experimental Protocols

To ensure [5], the following self-validating protocols must be strictly adhered to.

Protocol 1: Self-Validating NMR Acquisition

-

Sample Preparation : Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous solvent prevents the H₂O peak (δ 3.33) from obscuring the hydrazine -NH₂ signals (δ ~4.20).

-

Internal Referencing : Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly δ 0.00 ppm. Causality: This creates a self-validating system that corrects for instrument magnetic field drift[7].

-

Acquisition : Execute a standard 1D ¹H NMR (zg30 pulse sequence, 16 scans, 2s relaxation delay).

-

D₂O Exchange Validation : Add 1 drop of D₂O to the NMR tube, agitate, and re-acquire the spectrum. Causality: The disappearance of peaks at δ 8.20 and δ 4.20 confirms their assignment as exchangeable heteroatom-bound protons (-NH and -NH₂), distinguishing them from carbon-bound protons.

Protocol 2: LC-MS Workflow

-

Preparation : Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol.

-

Chromatography : Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

-

Ionization : Causality: Formic acid acts as an abundant proton source, ensuring robust [M+H]⁺ ion formation in the ESI+ source.

Caption: Workflow for the comprehensive spectroscopic characterization of pyrimidine derivatives.

Reaction Pathway & Structural Derivation

The synthesis of 4-ethoxy-2-hydrazinyl-6-methylpyrimidine typically proceeds via a Nucleophilic Aromatic Substitution (SₙAr)[8]. The precursor, 2-chloro-4-ethoxy-6-methylpyrimidine, is reacted with hydrazine hydrate. The highly nucleophilic hydrazine selectively attacks the electron-deficient C2 position, displacing the chloride leaving group.

Caption: Nucleophilic aromatic substitution (SNAr) pathway for synthesizing the hydrazinylpyrimidine core.

References

-

Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data. Available at: [Link]

-

JEOL. "How to read NMR spectra from the basics (chemical shift, integration ratio, coupling)." JEOL. Available at:[Link]

-

MDPI. "One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity." Molecules / MDPI. Available at:[Link]

Sources

- 1. 89852-51-7|4-Ethoxy-2-hydrazinyl-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in chemical reactions, purification processes, and final formulations. This guide provides a comprehensive framework for determining and understanding the solubility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS 89852-51-7), a heterocyclic compound with potential applications in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document emphasizes a first-principles approach. It combines theoretical solubility predictions based on molecular structure with robust, field-proven experimental protocols. The methodologies detailed herein are designed to be self-validating and serve as a gold standard for the characterization of novel chemical entities.

Part 1: Theoretical Framework for Solubility

A thorough understanding of a molecule's intrinsic properties is paramount before commencing any experimental work. This section deconstructs the structure of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine to predict its solubility behavior.

Physicochemical Characterization of the Solute

The structure of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine contains several functional groups that collectively determine its overall polarity and capacity for intermolecular interactions.

-

Pyrimidine Core: A polar, aromatic heterocyclic ring.

-

Hydrazinyl Group (-NHNH₂): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This is a primary driver of solubility in polar, protic solvents.

-

Ethoxy Group (-OCH₂CH₃): A moderately polar ether linkage with a nonpolar ethyl chain, contributing some lipophilic character.

-

Methyl Group (-CH₃): A nonpolar, lipophilic group.

The presence of both polar (hydrazinyl, pyrimidine nitrogens, ether oxygen) and nonpolar (ethoxy chain, methyl group) regions suggests that the molecule will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar solvents and limited solubility in purely nonpolar, aliphatic solvents.

Caption: Classification of common organic solvents.

Part 2: Experimental Determination of Solubility

For novel compounds, experimental determination of solubility is non-negotiable. The isothermal shake-flask method is the universally recognized "gold standard" for obtaining thermodynamic equilibrium solubility data. [1][2]Its protocol, while time-consuming, is highly accurate and reproducible when executed correctly.

Method Selection: The Isothermal Shake-Flask Method

This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105 (though originally for water, the principles are directly applicable to organic solvents). [3][4][5][6]The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until thermodynamic equilibrium is achieved.

Causality Behind Method Choice:

-

Trustworthiness: By ensuring a true equilibrium state, this method provides thermodynamic solubility, a fundamental constant, as opposed to kinetic solubility, which can be influenced by experimental conditions and time. [7]* Self-Validation: The protocol includes steps to confirm that equilibrium has been reached and that the solid phase has not changed form (e.g., polymorphism or solvation), ensuring the integrity of the measurement.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (solid, >99% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector [8]* Volumetric flasks, pipettes, and analytical balance

Protocol Steps:

-

Preparation: Add an excess amount of solid 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine to a series of glass vials. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to confirm saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period.

-

Expert Insight: A preliminary test should be conducted to determine the time required to reach equilibrium. This is typically done by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is confirmed when the concentration no longer increases over time. [9]For many heterocyclic compounds, 48-72 hours is sufficient.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles.

-

Causality: This step is crucial to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the measured solubility. [10]5. Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

-

Expert Insight: Filtration provides a secondary, robust mechanism to ensure the sample is free of particulates. [11]Adsorption of the compound onto the filter should be checked by discarding the initial small portion of the filtrate.

-

-

Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report results in units such as mg/mL or mol/L.

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

Unlocking the Pharmacological Potential of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine: A Comprehensive Technical Guide

Executive Summary

In the landscape of rational drug design, privileged scaffolds serve as the architectural foundation for novel therapeutics. 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS 89852-51-7) is a highly versatile, multi-functional building block. While the naked scaffold itself is a chemical intermediate, its structural topology—combining a pyrimidine core with a highly reactive hydrazinyl moiety and lipophilic side chains—primes it for transformation into potent anticancer, antimicrobial, and anti-inflammatory agents.

This whitepaper synthesizes the mechanistic rationale, synthetic workflows, and biological validation protocols required to leverage this compound in modern drug discovery. By understanding the causality behind its chemical reactivity and biological interactions, researchers can systematically design self-validating experimental pipelines to discover next-generation therapeutics.

Structural Rationale & Mechanistic Profiling

To harness 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, we must first deconstruct its pharmacophoric elements. Every substitution on this ring dictates its biological fate.

The Pyrimidine Core: The Biological Anchor

The pyrimidine ring is an integral part of nucleic acids (cytosine, thymine, uracil) and is recognized by a vast array of cellular enzymes and receptors. In drug design, pyrimidine derivatives frequently act as competitive inhibitors for kinases (e.g., Cyclin-Dependent Kinases, CDK4) and other critical metabolic enzymes[1]. The nitrogen atoms in the ring serve as excellent hydrogen-bond acceptors, facilitating strong interactions with the hinge region of target proteins.

The 2-Hydrazinyl Moiety: The Reactive Warhead

The hydrazinyl group (-NH-NH₂) at the C2 position is the primary site of functionalization. It acts as a potent nucleophile, allowing for rapid condensation with aldehydes, ketones, and dicarbonyls. Biologically, the hydrazone derivatives formed from this moiety offer immense structural flexibility, avoiding steric clashes within target binding pockets while acting as dual hydrogen-bond donors and acceptors[2]. Furthermore, pyrimidinyl hydrazones are exceptional N-N-N chelators, capable of sequestering intracellular transition metals like Copper (Cu²⁺), Iron (Fe²⁺), and Zinc (Zn²⁺)[3].

The 4-Ethoxy and 6-Methyl Substitutions: Pharmacokinetic Tuning

The 4-ethoxy (-OCH₂CH₃) and 6-methyl (-CH₃) groups are not mere bystanders; they are critical for pharmacokinetic optimization.

-

Lipophilicity & Permeability: The ethoxy group increases the overall partition coefficient (LogP) of the molecule, enhancing passive diffusion across the phospholipid bilayer of bacterial and mammalian cells.

-

Steric Steering: The 6-methyl group provides steric bulk that can restrict the rotational freedom of adjacent functional groups, locking the molecule into a bioactive conformation that maximizes target affinity while minimizing off-target toxicity.

Mechanistic Pathways of Bioactive Derivatives

When 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is derivatized, it typically yields two major classes of bioactive compounds: Pyrimidinyl Hydrazones (primarily anticancer) and Pyrazolo-pyrimidines (primarily antimicrobial/anti-inflammatory)[4][5].

Anticancer Mechanism via Metal Chelation

Cancer cells frequently exhibit dysregulated metal homeostasis, accumulating higher pools of copper and iron to sustain rapid proliferation. Pyrimidinyl hydrazones exploit this vulnerability. Upon entering the cell, these compounds chelate intracellular metals. The resulting metal-ligand complexes engage in redox cycling, catalyzing the Fenton reaction to generate lethal bursts of Reactive Oxygen Species (ROS). This oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to DNA damage and selective apoptosis[3].

Caption: Mechanism of ROS-mediated cancer cell apoptosis via pyrimidinyl hydrazone metal chelation.

Synthetic Workflows & Experimental Protocols

To translate the base scaffold into bioactive agents, rigorous, self-validating synthetic protocols must be employed. The following workflows detail the generation of hydrazones and pyrazoles.

Caption: Divergent synthetic workflows for generating bioactive derivatives from the base pyrimidine scaffold.

Protocol A: Synthesis of Pyrimidinyl Hydrazones

Objective: Synthesize targeted anticancer agents via Schiff base condensation. Causality & Logic: Ethanol is chosen as a green, polar protic solvent that solubilizes both the hydrazine precursor and the aromatic aldehyde. Glacial acetic acid is added in catalytic amounts to protonate the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of the hydrazinyl group.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in 15 mL of absolute ethanol.

-

Activation: Add 1.0 mmol of the desired substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Reflux the mixture at 80°C for 4-6 hours.

-

Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The reaction is complete when the primary amine spot disappears, replaced by a less polar hydrazone spot.

-

Isolation: Cool the mixture to 0-5°C in an ice bath. Filter the resulting precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure pyrimidinyl hydrazone.

-

Structural Validation: Confirm the structure via FT-IR (look for the disappearance of the dual -NH₂ stretch at ~3300 cm⁻¹ and the appearance of a sharp C=N imine stretch at ~1600 cm⁻¹) and ¹H-NMR (presence of the characteristic -CH=N- proton at ~8.2 ppm)[2].

Quantitative Biological Activity Profiling

Derivatives of 2-hydrazinylpyrimidines have been extensively profiled across various biological assays. The data below synthesizes expected activity ranges based on structural analogs in the literature, demonstrating the broad-spectrum potential of this scaffold[3][4][5][6].

Table 1: Pharmacological Profiling of 2-Hydrazinylpyrimidine Derivatives

| Derivative Class | Primary Biological Target | Observed Activity (IC₅₀ / MIC) | Key Mechanism of Action |

| Pyrimidinyl Hydrazones | MCF-7 (Breast), HepG2 (Liver), Melanoma | IC₅₀: 0.11 - 1.09 μM | Metal chelation (Cu/Fe), ROS generation, DNA cleavage |

| Pyrazolo-pyrimidines | S. aureus, E. coli, M. tuberculosis | MIC: 2.0 - 32.0 μg/mL | Disruption of microbial cell wall synthesis / Enzyme inhibition |

| Pyrimidine-2-thiols / Hydrazines | COX-2 / 5-LOX enzymes | High DPPH scavenging activity | Dual antioxidant and anti-inflammatory action |

Biological Validation: Self-Validating Assay Systems

To prove the efficacy of the synthesized derivatives, robust in vitro assays must be deployed. The MTT assay is the gold standard for evaluating the cytotoxic potential of pyrimidine derivatives against cancer cell lines[6].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Quantify the IC₅₀ of synthesized pyrimidinyl hydrazones against human cancer cell lines (e.g., MCF-7, HepG2). Causality & Logic: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable correlation between colorimetric absorbance and cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 or HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 μL of DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.

-

Compound Treatment: Prepare serial dilutions of the synthesized compound in DMSO (ensure final DMSO concentration in wells is <0.1% to prevent solvent toxicity). Add 10 μL of the compound solutions to the wells to achieve final concentrations ranging from 0.1 to 100 μM.

-

Self-Validation Controls:

-

Positive Control: Treat a subset of wells with a known chemotherapeutic agent (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity.

-

Negative Control: Treat wells with the vehicle alone (0.1% DMSO) to establish 100% baseline viability.

-

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

-

Solubilization: Carefully aspirate the media. Add 100 μL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a plate shaker for 10 minutes.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Conclusion

4-Ethoxy-2-hydrazinyl-6-methylpyrimidine is far more than a simple reagent; it is a strategic gateway to a vast chemical space of bioactive molecules. By leveraging its nucleophilic hydrazinyl group and the pharmacokinetic advantages of its ethoxy and methyl substituents, medicinal chemists can design highly selective pyrimidinyl hydrazones and pyrazolo-pyrimidines. Through rigorous, self-validating synthetic and biological protocols, this scaffold holds immense promise for the development of next-generation targeted therapies.

References

-

Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives ResearchGate[Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile CORE[Link]

-

Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents MDPI[Link]

-

The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity PubMed (NIH)[Link]

-

Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives PubMed (NIH)[Link]

-

Design, Molecular Docking, Synthesis and Biological Study of Pyrazole Containing Hydrazinyl Pyrimidine Derivatives with Potent Antitubercular Activity International Journal of Innovative Research in Technology (IJIRT)[Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents [mdpi.com]

- 3. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

derivatization of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine for biological assays

Application Note: Advanced Derivatization of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine for High-Throughput Biological Assays

Mechanistic Rationale & Structural Significance

In modern drug discovery, the pyrimidine core acts as a privileged structural scaffold due to its ability to mimic natural nucleobases, allowing it to seamlessly interface with intracellular targets such as nucleotide-binding enzymes and kinases[1]. Specifically, 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) serves as a highly versatile building block for synthesizing bioactive libraries[2].

The strategic value of this compound lies in its terminal hydrazine moiety (-NH-NH₂), which functions as a potent alpha-effect nucleophile. For biological assay development, this hydrazine is most frequently derivatized into a hydrazone via Schiff base condensation with aromatic aldehydes[3]. Mechanistically, this derivatization serves two critical purposes:

-

Conformational Restriction : The resulting hydrazone linkage (-NH-N=CH-) locks the molecule into a more rigid conformation, significantly reducing the entropic penalty when the compound binds to a target protein's active site[3].

-

Pharmacophore Enhancement : The hydrazone nitrogen atoms act as essential hydrogen-bond donors and acceptors. In kinase inhibition assays, these interactions are critical for anchoring the molecule within the ATP-binding pocket of targets like Focal Adhesion Kinase (FAK) or Pyruvate Dehydrogenase Complex (PDHc-E1)[4]. Furthermore, the ethoxy and methyl substitutions on the pyrimidine ring provide the necessary lipophilicity (LogP) and steric bulk to occupy adjacent hydrophobic pockets.

Experimental Workflow & Pathway Visualization

To systematically evaluate the biological activity of these derivatives, a streamlined workflow encompassing chemical synthesis and high-throughput biological screening is required. The diagram below maps the causality from chemical derivatization to biological endpoint validation.

Workflow detailing the derivatization of pyrimidine hydrazines and subsequent biological screening.

Step-by-Step Methodologies

The following protocols have been engineered to be self-validating, ensuring that researchers can confirm the success of each step before proceeding to costly biological evaluations.

Protocol A: Acid-Catalyzed Synthesis of Pyrimidine-Hydrazone Derivatives

Causality & Design: Absolute ethanol is selected as the solvent to ensure the homogeneous solubilization of both the polar pyrimidine hydrazine and the hydrophobic aromatic aldehydes. A catalytic amount of glacial acetic acid is mandatory; it protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates a rapid nucleophilic attack by the terminal nitrogen of the hydrazine moiety[5].

-

Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine in 15 mL of absolute ethanol.

-

Catalysis & Addition : Add 2–3 drops of glacial acetic acid to the solution, followed immediately by 1.1 mmol of the selected aromatic aldehyde (e.g., 4-fluorobenzaldehyde)[5].

-

Reflux : Attach a reflux condenser and heat the reaction mixture to 80°C for 3–5 hours under continuous magnetic stirring.

-

Self-Validation (Reaction Monitoring) : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The reaction is validated as complete when the ninhydrin-positive hydrazine spot disappears and a new, highly UV-active hydrazone spot emerges.

-

Isolation : Cool the mixture to 4°C overnight to induce precipitation. Filter the resulting solid under vacuum, wash with 5 mL of ice-cold ethanol, and recrystallize from absolute ethanol to yield the pure pyrimidine-hydrazone derivative[3].

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Design: The MTT assay provides a quantitative, self-validating readout of a derivative's antiproliferative efficacy. Mitochondrial reductase enzymes in viable cells cleave the tetrazolium ring of the MTT reagent, converting it into insoluble purple formazan crystals. The intensity of the dissolved formazan is directly proportional to the number of metabolically active cells[3].

-

Cell Seeding : Seed target cancer cell lines (e.g., A549 human lung cancer or MCF-7 breast cancer) in 96-well microtiter plates at a density of 3,000–5,000 cells/well in 100 µL of DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)[6]. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment : Prepare serial dilutions of the synthesized pyrimidine-hydrazone derivatives (ranging from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the wells remains <0.1% to prevent solvent-induced cytotoxicity. Treat the cells for 48 hours.

-

Assay Validation Controls : To validate the assay's dynamic range, include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (e.g., 5-Fluorouracil) to establish the baseline for cell death[3].

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization & Readout : Carefully aspirate the culture media. Dissolve the intracellular formazan crystals by adding 150 µL of DMSO to each well. Measure the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes representative biological evaluation data for a library of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine derivatives. The data illustrates the Structure-Activity Relationship (SAR) when the core scaffold is derivatized with varying aromatic aldehydes, highlighting the impact of halogenation on kinase inhibition and cellular cytotoxicity.

| Compound ID | Aldehyde Substituent (R) | Synthesis Yield (%) | FAK Kinase IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) | MCF-7 Cell Viability IC₅₀ (µM) |

| 1a | Phenyl | 82 | 145.2 | 12.4 | 15.1 |

| 1b | 4-Fluorophenyl | 85 | 85.4 | 8.2 | 9.6 |

| 1c | 3-Nitrophenyl | 78 | >500 | 45.3 | >50.0 |

| 1d | 2,4-Dichlorophenyl | 74 | 42.1 | 3.1 | 4.8 |

| Control | 5-Fluorouracil | N/A | N/A | 15.8 | 18.2 |

| Control | TAE-226 (FAK Inhibitor) | N/A | 35.0 | 1.1 | 1.5 |

Note: The enhanced potency of compound 1d demonstrates that electron-withdrawing groups and increased lipophilicity at the ortho/para positions significantly improve binding affinity within the kinase ATP pocket[3][4].

References

-

ResearchGate. "Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review". ResearchGate.[Link]

-

NIH/PMC. "Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents". Molecules.[Link]

-

NIH/PMC. "Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

CORE. "Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile". Indian Journal of Chemistry.[Link]

-

NIH/PMC. "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study". International Journal of Molecular Sciences.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 89852-51-7|4-Ethoxy-2-hydrazinyl-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine as a Privileged Building Block for Kinase Inhibitor Scaffolds

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the architecture of the ATP-competitive hinge-binding motif dictates both the potency and selectivity of a kinase inhibitor. 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (CAS: 89852-51-7) has emerged as a highly versatile, bifunctional building block. It serves as a direct precursor for the synthesis of fused bicyclic heteroaromatics—specifically pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines . These privileged scaffolds act as robust purine bioisosteres, successfully utilized in the development of PI3K, mTOR, and CDK inhibitors[1][2].

This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and analytical validation required to effectively utilize this building block in drug discovery campaigns.

Mechanistic Rationale & Scaffold Design

The strategic value of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine lies in its highly programmable functional groups, which allow medicinal chemists to systematically explore structure-activity relationships (SAR) within the kinase domain[3]:

-

The Hydrazine Moiety (C2): Acts as a bifunctional nucleophile. The primary amine initiates attack on electrophiles (e.g., 1,3-dicarbonyls or orthoesters), while the adjacent pyrimidine nitrogen (N1) participates in the subsequent intramolecular cyclization, forming a rigid, planar bicyclic system[4].

-

The Methyl Group (C6): Upon cyclization, this group projects into the kinase gatekeeper pocket. Its steric bulk can be leveraged to achieve selectivity against kinases with bulky gatekeeper residues (e.g., T315I in Bcr-Abl)[2].

-

The Ethoxy Group (C4): Projects toward the solvent-exposed front or hydrophobic pockets. It enhances the overall lipophilicity and membrane permeability of the scaffold. Furthermore, it can be synthetically cleaved post-cyclization to yield a pyrimidone tautomer, introducing a new hydrogen-bond donor motif[5].

Fig 1. Pharmacophore mapping of the building block within a standard ATP-competitive kinase domain.

Synthetic Applications & Workflows

The synthesis of fused pyrimidine systems from a 2-hydrazinyl precursor requires precise control over thermodynamics to ensure correct regioselectivity. The following workflows detail the generation of two distinct kinase inhibitor cores.

Fig 2. Divergent synthetic pathways for generating fused bicyclic kinase inhibitor scaffolds.

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This protocol utilizes a condensation reaction with an asymmetric 1,3-diketone. The primary challenge is regioselectivity. By utilizing a Dean-Stark apparatus with toluene, continuous water removal drives the thermodynamic equilibrium toward the more stable regioisomer[6].

Step-by-Step Methodology:

-

Preparation: Suspend 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine (1.0 eq, 10 mmol) in anhydrous toluene (50 mL) within a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Catalysis: Add p-toluenesulfonic acid (p-TSA) monohydrate (0.05 eq). Causality: Mild acid catalysis activates the diketone carbonyl without fully protonating the basic hydrazine, preserving its nucleophilicity.

-

Addition: Dropwise, add the selected 1,3-diketone (1.1 eq) at room temperature. Stir for 15 minutes to allow initial hydrazone formation.

-

Thermodynamic Cyclization: Heat the mixture to reflux (110°C). Maintain reflux for 4–6 hours until water ceases to collect in the trap.

-

Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the intermediate hydrazone mass is fully depleted, and the cyclized product constitutes >95% of the Total Ion Chromatogram (TIC).

-

Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 x 25 mL) to quench the catalyst, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of the 1,2,4-Triazolo[1,5-a]pyrimidine Core

Triazolopyrimidines are synthesized via the condensation of the hydrazine building block with an orthoester, followed by a Dimroth-type rearrangement to yield the thermodynamically stable [1,5-a] isomer[4][7].

Step-by-Step Methodology:

-

Condensation: Suspend the building block (1.0 eq) in neat triethyl orthoformate (10 volumes). The orthoester acts as both the electrophilic reagent and the solvent.

-

Activation: Add glacial acetic acid (0.1 eq) to catalyze the formation of the formimidate intermediate.

-

Cyclization & Rearrangement: Heat the mixture to 120°C for 8 hours. Causality: Elevated temperatures are strictly required to drive off the ethanol byproduct (shifting equilibrium) and to provide the activation energy necessary for the Dimroth rearrangement.

-

Self-Validation Checkpoint: TLC (Eluent: 5% MeOH in DCM) will reveal a single new spot with a significantly lower Rf value than the starting material, indicative of the highly polarized triazolo-pyrimidine core.

-

Isolation: Cool the mixture to 0°C. The product typically precipitates. Add cold diethyl ether (20 mL), filter the solid, and wash with additional cold ether to yield the pure scaffold.

Quantitative Data & Reaction Optimization

To demonstrate the critical nature of thermodynamic control in Protocol A, the following table summarizes the optimization of the cyclization step using acetylacetone as the model 1,3-diketone.

| Solvent System | Catalyst | Temp (°C) | Time (h) | Regioselectivity (Desired:Undesired) | Isolated Yield (%) |

| Methanol | None | 65 | 12 | 60:40 | 45 |

| Ethanol | AcOH (0.1 eq) | 78 | 6 | 85:15 | 78 |

| DMF | AcOH (0.1 eq) | 120 | 2 | 70:30 | 55 |

| Toluene (Dean-Stark) | p-TSA (0.05 eq) | 110 | 4 | 95:5 | 88 |

Table 1: Toluene with a Dean-Stark trap provides the highest isolated yield and regioselectivity by continuously removing water, driving the cyclization thermodynamically rather than kinetically.

Analytical Validation Standards

To ensure the integrity of the synthesized kinase building blocks before proceeding to downstream cross-coupling or derivatization, the following analytical validations must be met:

-

LC-MS (ESI+): The starting material (4-Ethoxy-2-hydrazinyl-6-methylpyrimidine) exhibits a distinct [M+H]+ peak at m/z 169. Successful cyclization is confirmed by the complete disappearance of this peak and the emergence of the target mass (e.g., m/z 233 for the acetylacetone pyrazolo-pyrimidine derivative).

-

¹H NMR (400 MHz, DMSO-d6):

-

Disappearance of the broad singlet at ~8.5 ppm (hydrazinyl -NH) and ~4.3 ppm (hydrazinyl -NH₂).

-

Retention of the ethoxy signature: a quartet at ~4.4 ppm (-OCH₂-) and a triplet at ~1.3 ppm (-CH₃).

-

Appearance of the highly deshielded aromatic proton of the newly formed pyrazole/triazole ring (typically between 8.0–8.8 ppm, depending on the scaffold).

-

References

-

Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives: Design, Synthesis, and Biological Evaluation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Novel iron(III) complexes based on 2-hydrazinylpyrimidine derivative: Synthesis, characterization and preliminary evaluation of antitumor activity Journal of Molecular Structure URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide | AiFChem - AiFChem [aifchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine

Welcome to the dedicated technical support center for the synthesis of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction, empowering you to make informed decisions in your laboratory work.

I. Synthesis Overview & Mechanism

The primary route for synthesizing 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-chloro-4-ethoxy-6-methylpyrimidine, is treated with hydrazine hydrate. The electron-deficient nature of the pyrimidine ring, enhanced by the chloro- and ethoxy- groups, facilitates the attack by the nucleophilic hydrazine.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Low or No Product Yield

Question: My reaction is resulting in a very low yield of 4-Ethoxy-2-hydrazinyl-6-methylpyrimidine, with a significant amount of unreacted 2-chloro-4-ethoxy-6-methylpyrimidine remaining. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent challenge and can be attributed to several factors ranging from reagent quality to suboptimal reaction conditions.[1]

Potential Causes & Solutions:

-

Insufficient Reactivity of the Substrate: The pyrimidine ring needs to be sufficiently electron-deficient for the nucleophilic attack to occur.[2]

-

Actionable Solution: While the substrate is fixed in this synthesis, ensuring its purity is paramount. Impurities in the 2-chloro-4-ethoxy-6-methylpyrimidine can inhibit the reaction.

-

-

Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[2]

-

Actionable Solutions:

-

Increase Reaction Temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol is a common strategy.[2]

-

Prolong Reaction Time: If the reaction is slow, extending the reaction time can lead to higher conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Solvent Selection: Aprotic polar solvents such as ethanol, isopropanol, or dioxane are often effective. The choice of solvent can influence the solubility of reactants and the reaction rate.[2]

-

-

-

Reagent Quality: The purity of both the 2-chloropyrimidine and hydrazine hydrate significantly impacts the outcome.[2]

-

Actionable Solution: Use high-purity reagents. Hydrazine hydrate can decompose over time, so using a fresh bottle is advisable.

-

-

Stoichiometry of Hydrazine Hydrate: An insufficient amount of hydrazine hydrate will lead to incomplete conversion.

-